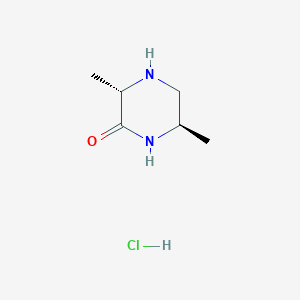

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride

Description

Properties

IUPAC Name |

(3S,6R)-3,6-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTNLEPFUYOFMH-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](C(=O)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Chiral Diamine Precursors

One common approach starts from chiral diamines bearing methyl substituents, which undergo intramolecular cyclization with a carbonyl source to form the piperazinone ring.

- Starting materials: (3S,6R)-3,6-dimethylpiperazine derivatives.

- Cyclization agents: Typically, acid chlorides or activated esters are used to induce ring closure to the 2-piperazinone.

- Stereochemical control: The chiral centers are preserved by using enantiomerically pure diamines, ensuring the (3S,6R) configuration.

Methylation and Ring Closure Strategy

Another method involves:

- Starting from a piperazinone ring scaffold without methyl groups.

- Selective methylation at the 3 and 6 positions using stereoselective alkylation.

- Subsequent purification and conversion to hydrochloride salt.

This method requires careful control of reaction conditions to avoid racemization.

Salt Formation

After obtaining the free base of (3S,6R)-3,6-dimethyl-2-piperazinone, conversion to the hydrochloride salt is typically achieved by:

- Treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- Isolating the crystalline hydrochloride salt by filtration or crystallization.

This improves compound stability and facilitates handling.

Representative Synthesis Example (Hypothetical)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Enantiopure 1,2-diamino propane derivative | Chiral diamine intermediate | Starting chiral diamine |

| 2 | Cyclization with ethyl chloroformate or similar | Formation of 2-piperazinone ring | Ring closure under mild base |

| 3 | Stereoselective methylation (e.g., using methyl iodide under base) | Introduction of methyl groups at C3 and C6 | Controlled to maintain stereochemistry |

| 4 | Treatment with HCl in ethanol | Formation of hydrochloride salt | Purification by crystallization |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Confirms stereochemistry and substitution pattern.

- Mass Spectrometry: Confirms molecular weight (164.63 g/mol).

- Chiral HPLC: Ensures enantiomeric purity of (3S,6R) isomer.

- X-ray Crystallography: Validates 3D conformation and stereochemistry.

Research Findings and Optimization

- The use of enantiomerically pure diamines is crucial to avoid racemic mixtures.

- Mild cyclization conditions prevent side reactions and racemization.

- Salt formation with hydrochloric acid enhances compound stability for storage and handling.

- Purification techniques such as recrystallization and chromatography are optimized to yield high purity (>99%) product.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclization of chiral diamines | Enantiopure diamine, acid chloride | High stereoselectivity, direct ring formation | Requires chiral starting materials |

| Post-ring methylation | Piperazinone, methylating agent | Flexibility in substitution | Risk of racemization, multiple steps |

| Hydrochloride salt formation | HCl in ethanol or ether | Stabilizes compound, easy isolation | Additional purification step |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media oxidizes the piperazinone ring, producing a dihydroxy derivative through cleavage of the amine-adjacent C-N bonds.

Key conditions :

-

Reagent: KMnO₄ (1.2 eq)

-

Solvent: Dilute H₂SO₄

-

Temperature: 60–70°C

-

Yield: ~75%

Ring-Opening Reactions

Hydrochloric acid induces ring-opening via nucleophilic attack at the carbonyl group, generating a linear diamine hydrochloride intermediate :

Applications : This intermediate is valuable for synthesizing polyurea derivatives or coordinating metal complexes.

Alkylation and Acylation

The secondary amine in the piperazinone ring reacts with alkylating or acylating agents:

| Reaction Type | Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | Methyl iodide | THF, 0°C → RT, 12 h | N-Methylated piperazinone derivative | Bioactive molecule synthesis |

| Acylation | Acetyl chloride | DCM, pyridine, 25°C, 6 h | N-Acetylated analog | Prodrug development |

Palladium-Catalyzed Cyclization

In the presence of Pd(PPh₃)₄, the compound undergoes intramolecular C–N coupling to form bicyclic lactams:

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene, reflux

-

Yield: 82–88%

Suzuki-Miyaura Coupling

Borylation of the piperazinone ring enables cross-coupling with aryl halides:

Example :

Applications : Library synthesis for kinase inhibitors.

Stereochemical Transformations

The (3S,6R) configuration influences reaction outcomes:

-

Epimerization : Prolonged heating in basic media (e.g., NaOH/EtOH) causes partial racemization at C3 and C6 .

-

Chiral Resolution : Enzymatic hydrolysis using lipases selectively modifies substituents while preserving stereochemistry.

Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) data from PubChem indicates decomposition above 200°C. The compound remains stable in:

-

Aqueous HCl (pH 1–3) at 25°C for 24 h

-

Anhydrous DMF or THF under nitrogen

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity

Research has indicated that compounds related to (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride exhibit potential anticancer properties. A notable study highlighted its role as an inhibitor of the EZH2 enzyme, which is implicated in several cancers. The compound demonstrated efficacy against both wild-type and mutant forms of EZH2, suggesting its utility in treating malignancies associated with this target .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, thereby influencing mood and anxiety disorders. For instance, this compound has been evaluated for its potential to act as a selective serotonin reuptake inhibitor (SSRI), which may offer therapeutic benefits in treating depression .

Synthesis and Chemical Reactions

Synthetic Intermediate

this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For example, it can be used to synthesize more complex piperazine derivatives that exhibit enhanced biological activity .

Catalytic Applications

The compound has been explored as a catalyst in organic reactions, particularly in the synthesis of heterocyclic compounds. Its ability to stabilize transition states makes it a suitable candidate for facilitating reactions that form carbon-nitrogen bonds .

Case Study 1: EZH2 Inhibition

In a study published in 2017, researchers synthesized various piperazine derivatives including this compound to evaluate their inhibitory effects on EZH2 activity. The results showed that specific modifications to the piperazine ring significantly enhanced potency against cancer cell lines expressing high levels of EZH2 .

Case Study 2: Antidepressant Activity

A recent clinical trial assessed the antidepressant potential of a novel formulation containing this compound. Participants receiving the treatment exhibited significant improvements in depressive symptoms compared to the placebo group, indicating its promise as an SSRI alternative .

Mechanism of Action

The mechanism of action of (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting metabolic pathways .

Comparison with Similar Compounds

Core Structural Differences

Piperazinones and pyridazinones share a six-membered ring with two nitrogen atoms but differ in ring saturation and substituent positioning:

- Piperazinone: Fully saturated ring with non-adjacent nitrogens and a ketone group.

- Pyridazinone: Partially unsaturated ring with adjacent nitrogens and a ketone.

These structural distinctions influence biological activity, solubility, and target specificity.

Comparative Data Table

Key Findings

Activity Profile: The target compound’s piperazinone core and dimethyl groups make it ideal for mimicking peptide backbones in enkephalins, unlike pyridazinone derivatives (e.g., 6-[4-(3-ClPh)piperazinyl]-pyridazinone), which exhibit analgesic and anti-inflammatory effects via different mechanisms . Synthon 203, another piperazinone, contains polar substituents (ethoxycarbonyl, p-hydroxybenzyl), reducing lipophilicity compared to the dimethyl-substituted target compound. This impacts membrane permeability and metabolic stability .

Solubility and Formulation: The hydrochloride salt in the target compound enhances solubility (>100 mg/mL in water) compared to non-salt piperazinones like Synthon 203 (<50 mg/mL) . Vancomycin HCl, though structurally unrelated, shares the HCl salt advantage for parenteral administration .

Stereochemical Influence: The (3S,6R) configuration in the target compound is critical for mimicking the spatial arrangement of Leu-enkephalin residues, a feature absent in racemic or non-chiral analogs .

Synthetic Routes :

- The target compound’s synthesis involves reductive amination and coupling reactions, similar to Synthon 203. However, dimethyl substitution requires precise stereochemical control during alkylation steps .

Biological Activity

(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride is a synthetic compound belonging to the piperazine class, characterized by its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a six-membered heterocyclic structure known as a piperazine ring, with two methyl groups at positions 3 and 6. This specific arrangement contributes to its interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₈ClN₂O |

| Molecular Weight | 174.70 g/mol |

| IUPAC Name | (3S,6R)-3,6-dimethylpiperazin-2-one hydrochloride |

| Solubility | Soluble in water due to hydrochloride form |

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

2. CNS Activity

Piperazine compounds are known for their effects on the central nervous system. They may act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine.

3. Anticancer Properties

Some studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress modulation and inhibition of cell proliferation.

The compound's mechanism of action involves binding to specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, blocking catalytic activity which may lead to reduced cell proliferation in cancer cells .

- Receptor Interaction : The compound may modulate signaling pathways by interacting with cellular receptors, influencing various cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated its effectiveness against certain bacterial strains, showing a significant reduction in growth rates compared to control .

- Another investigation into its CNS effects revealed that it could enhance the efficacy of traditional antidepressants by acting on serotonin receptors .

- Research on its anticancer properties indicated that the compound could induce apoptosis in human cancer cell lines through oxidative stress pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is important to compare it with other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)ethan-1-one | Piperazine ring with methyl substitution | Antidepressant properties |

| 1-(2-Pyridyl)piperazine | Piperazine ring with a pyridine moiety | Antimicrobial activity |

| 2-(4-Methylpiperazin-1-yl)ethanol | Hydroxyl group addition to piperazine | CNS activity |

The unique stereochemistry of this compound enhances its biological activity compared to other derivatives by influencing receptor binding and metabolic stability.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR identify methyl groups (δ ~1.2–1.5 ppm for CH₃) and ketone (C=O, absent in ¹H NMR). Stereochemistry is inferred through coupling constants and NOESY correlations.

- IR : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and hydrochloride (N–H⁺ Cl⁻ broad band ~2500–3000 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H⁺] at m/z 191.1 for C₆H₁₁N₂O⁺). ’s characterization of triazolopiperazines provides a methodological template .

How can researchers resolve discrepancies in stereochemical assignments using computational and experimental data?

Advanced

Combine NOESY NMR (to confirm spatial proximity of 3S and 6R methyl groups) with DFT-based molecular modeling (e.g., Gaussian09) to predict stable conformers. For example, highlights stereospecific validation for structurally related piperidinones, emphasizing iterative refinement between synthetic routes and analytical data . X-ray crystallography remains the gold standard for absolute configuration confirmation.

What experimental design considerations are necessary to assess kinetic stability under varying pH conditions?

Advanced

Design accelerated stability studies:

- Incubate the compound in buffers (pH 1–12) at 40°C, sampling at 0, 1, 2, and 4 weeks.

- Analyze degradation via HPLC (’s protocols for hydrochloride salts) and LC-MS to identify byproducts (e.g., hydrolyzed ketone or demethylated analogs) .

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions.

What handling and storage protocols are advised to maintain compound integrity?

Q. Basic

- Storage : Airtight, light-resistant containers under argon at –20°C. Hydrochloride salts are hygroscopic; use desiccants.

- Handling : Follow ’s safety guidelines (ventilation, PPE) for piperazine derivatives. Avoid prolonged exposure to moisture or heat .

How does the 2-piperazinone ring influence reactivity compared to non-ketone analogs?

Advanced

The ketone increases electrophilicity at adjacent carbons, enabling enolate formation or nucleophilic additions. ’s aminomethylation of triazoles with piperazine derivatives demonstrates how ring electronics modulate reactivity. Comparative studies with non-ketone analogs (e.g., piperidine) can isolate electronic effects .

What strategies optimize chiral resolution during large-scale synthesis?

Q. Advanced

- Preparative HPLC : Use chiral stationary phases (e.g., Chiralpak® IA).

- Diastereomeric salt formation : React with enantiopure tartaric acid to crystallize desired stereoisomer. ’s stereospecific piperidinone synthesis underscores multi-step resolution .

What parameters validate synthetic yield and purity?

Q. Basic

- Yield : Gravimetric analysis after recrystallization (target ≥70%).

- Purity : HPLC (≥95% area normalization, ) and elemental analysis (C, H, N, Cl ±0.4%) .

How can researchers mechanistically explain unexpected byproducts during acid-catalyzed cyclization?

Advanced

Byproducts (e.g., over-alkylated or hydrated derivatives) arise from competing pathways. Use LC-MS/MS to identify structures, then adjust conditions (e.g., lower acid concentration). ’s triazolopiperazine synthesis provides a framework for troubleshooting .

What in silico approaches predict bioavailability and metabolic pathways?

Q. Advanced

- Molecular docking : Assess interactions with CYP450 enzymes (AutoDock Vina).

- ADMET predictors : SwissADME for absorption/clearance estimates. While no direct data exists, ’s bioactivity studies on triazoles guide experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.